

# Technical Guide: Rivastigmine-d3 Internal Standard for Bioanalysis[1][2]

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## Compound of Interest

Compound Name: Rivastigmine-d3

CAS No.: 1133229-21-6

Cat. No.: B602542

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## Executive Summary

**Rivastigmine-d3** is the stable isotope-labeled analog of Rivastigmine, a reversible cholinesterase inhibitor used in the treatment of Alzheimer's and Parkinson's disease dementia.[1] In regulated bioanalysis (GLP), **Rivastigmine-d3** serves as the critical internal standard (IS) for LC-MS/MS assays, compensating for matrix effects, extraction efficiency, and ionization variability.[1][2] This guide defines its chemical structure, validated CAS registry data, and application protocols.

## Chemical Identity & Specifications

The deuterated standard is chemically distinct from the native drug by the substitution of three hydrogen atoms with deuterium (

) on the N-methyl group of the carbamate moiety.[1][2] This specific labeling position ensures the isotope label is retained in the characteristic fragment ion during mass spectrometry, preventing cross-talk with the unlabeled analyte.

## Identity Table

Parameter	Specification
Chemical Name	(S)-3-[1-(Dimethylamino)ethyl]phenyl N-ethyl-N-(methyl-d3)carbamate
CAS Number (Free Base)	1133229-21-6
CAS Number (Tartrate)	Not individually assigned (often referenced under base CAS or generic deuterated tartrate)
Molecular Formula	
Molecular Weight	253.36 g/mol (Free Base)
Isotopic Purity	99% Deuterated forms ( )
Solubility	Soluble in Methanol, DMSO, Acetonitrile
SMILES	CCN(C([2H])([2H])[2H])C(=O)OC1=CC=CC(=C1)N(C)C

## Structural Visualization

The deuterium label is located on the carbamate nitrogen's methyl group (

).[1][2] This is strategically chosen over the ethyl group or the amine moiety to ensure stability and distinct mass shift.

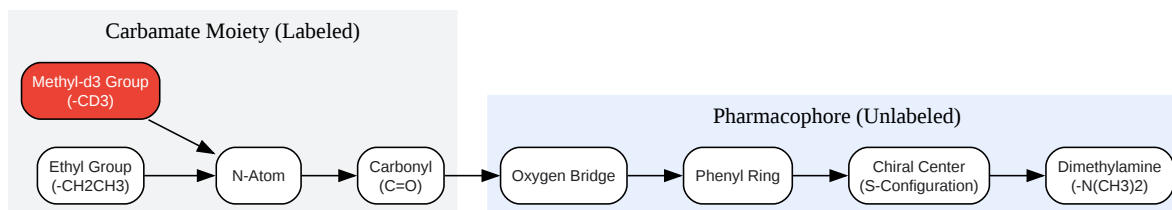


Figure 1: Structural connectivity of Rivastigmine-d3 highlighting the specific deuteration site.

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[1][2]

## Synthesis & Preparation

The synthesis of **Rivastigmine-d3** typically follows a convergent pathway.[1] The key step is the carbamylation of the phenolic intermediate using a deuterated carbamoyl chloride.

### Synthetic Pathway[1][2]

- Precursor Preparation: (S)-3-[1-(dimethylamino)ethyl]phenol is synthesized via the resolution of the racemic phenol or asymmetric reduction of the corresponding ketone.[1][2]
- Reagent Synthesis: N-Ethyl-methylamine-d3 is reacted with triphosgene or phosgene to generate N-ethyl-N-(methyl-d3)carbamoyl chloride.[1][2]
- Coupling: The phenolic precursor reacts with the deuterated carbamoyl chloride in the presence of a base (NaH or ) to yield **Rivastigmine-d3**. [1]

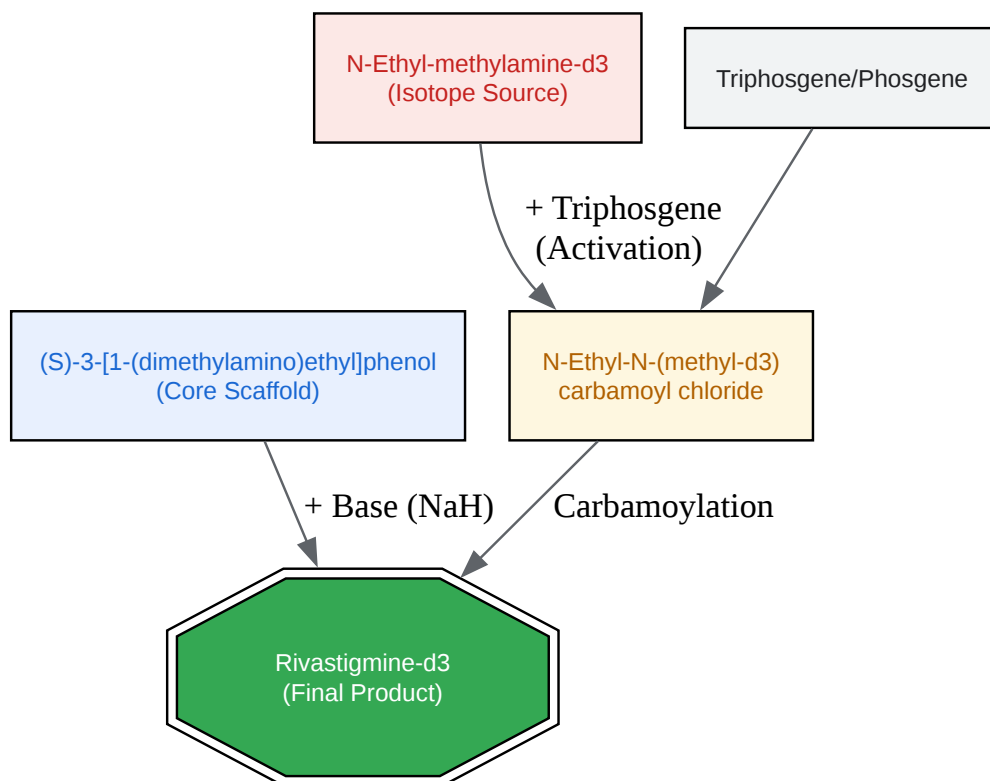


Figure 2: Convergent synthesis of Rivastigmine-d3 via deuterated carbamoyl chloride.

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[1][2]

## Bioanalytical Application (LC-MS/MS)

**Rivastigmine-d3** is the "Gold Standard" internal standard for pharmacokinetic (PK) studies.[1] [2] Unlike structural analogs (e.g., Donepezil), the d3-isotopolog co-elutes with Rivastigmine, correcting for matrix suppression at the exact retention time.[1][2]

## Mass Spectrometry Parameters

The fragmentation pattern of Rivastigmine involves the loss of the dimethylamine moiety ( , 45 Da) from the benzylic position.[2]

- Rivastigmine (Unlabeled): Precursor 251.2

Product 206.1 (

).[2]

- **Rivastigmine-d3**: Precursor 254.2

Product 209.1.[1]

- Note: Because the d3 label is on the carbamate side, and the fragmentation loses the amine on the other side, the d3 label is retained in the product ion. This is crucial for maintaining a mass shift in the daughter ion.

Analyte	Polarity	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Rivastigmine	ESI (+)	251.2	206.1	15 - 20
Rivastigmine-d3	ESI (+)	254.2	209.1	15 - 20

## Sample Preparation Protocol (Self-Validating)

This Liquid-Liquid Extraction (LLE) protocol minimizes matrix effects and maximizes recovery. [1][2]

- Aliquoting: Transfer 200

L of plasma (K2EDTA) to a 2 mL polypropylene tube.

- IS Addition: Add 20

L of **Rivastigmine-d3** working solution (500 ng/mL in 50% Methanol). Vortex for 10 sec.

- Alkalinization: Add 50

L of 0.1 M NaOH (pH adjustment > 9.0 ensures the tertiary amine is uncharged for extraction).

- Extraction: Add 1.0 mL of TBME (tert-Butyl methyl ether) or n-Hexane:Dichloromethane (70:30).

- Agitation: Shake/Vortex vigorously for 10 minutes.
- Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
- Transfer & Dry: Transfer the organic (upper) layer to a clean tube.[2] Evaporate to dryness under stream at 40°C.
- Reconstitution: Reconstitute in 100 L of Mobile Phase (Acetonitrile:Water 50:50 + 0.1% Formic Acid).

## Chromatography Conditions[7]

- Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 m, 2.1 x 50 mm.[2]
- Mobile Phase A: 10 mM Ammonium Acetate or 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.[3]
- Flow Rate: 0.3 - 0.4 mL/min.[1]
- Gradient: Isocratic (50:50) or fast gradient (10% B to 90% B over 3 mins) depending on metabolite separation requirements (NAP 226-90).[1][2]

## Mechanistic Insight: Fragmentation Logic

Understanding the fragmentation is vital to ensure the selected transition is specific. The primary cleavage occurs at the benzylic C-N bond, expelling the dimethylamine.

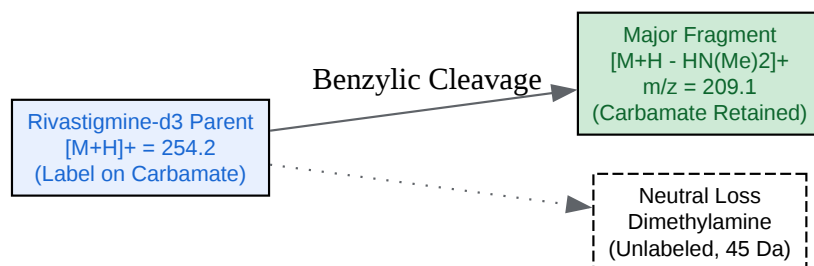


Figure 3: MS/MS Fragmentation pathway confirming retention of the d3-label in the product ion.

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[1][2]

## References

- ChemicalBook.**Rivastigmine-d3** Product Specifications and CAS 1133229-21-6.[1][2]
- National Center for Biotechnology Information (PubChem).Rivastigmine Compound Summary (CID 77991).[2][1][2]
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- BOC Sciences.**Rivastigmine-d3** Isotope Labeling and Structure.

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## Sources

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- 2. [caymanchem.com](http://caymanchem.com) [[caymanchem.com](http://caymanchem.com)]

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- To cite this document: BenchChem. [Technical Guide: Rivastigmine-d3 Internal Standard for Bioanalysis[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b602542/docs#technical-guide-rivastigmine-d3-internal-standard-for-bioanalysis-1-2>]

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